molecular formula C22H28N4O2S B2599042 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide CAS No. 1112418-11-7

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide

Cat. No.: B2599042
CAS No.: 1112418-11-7
M. Wt: 412.55
InChI Key: LNTSHSBXTULAAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide ( 1112418-11-7) is a chemical compound with the molecular formula C22H28N4O2S and a molecular weight of 412.55 g/mol . This structured organic molecule features a thieno[3,2-d]pyrimidine core, a scaffold recognized in medicinal chemistry for its diverse biological potential. Compounds based on the thieno[3,2-d]pyrimidine structure have been identified as potent and selective inhibitors of various kinase targets, such as the PIM kinase family, which are relevant in oncology research . Furthermore, other derivatives of the thienopyrimidine class have demonstrated significant antibacterial activity against a range of multi-drug resistant Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), suggesting this chemotype is a valuable scaffold for antibacterial development . The specific research applications and biological profile of this particular compound are an active area of investigation, building upon the established utility of its core structure. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Properties

IUPAC Name

3-[2-(diethylamino)-4-oxothieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2S/c1-3-25(4-2)22-24-18-13-16-29-20(18)21(28)26(22)15-12-19(27)23-14-8-11-17-9-6-5-7-10-17/h5-7,9-10,13,16H,3-4,8,11-12,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTSHSBXTULAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC2=C(C(=O)N1CCC(=O)NCCCC3=CC=CC=C3)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thieno[3,2-d]pyrimidine derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene can produce β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .

Industrial Production Methods

Industrial production methods for thieno[3,2-d]pyrimidine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific biological context and the compound’s structure.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Core: The target compound’s thieno-pyrimidinone core distinguishes it from pyrano-pyrimidines (e.g., ) or oxazolones (e.g., ), which may alter electronic properties and binding affinity.
  • Amide Side Chain : The 3-phenylpropylamide chain provides lipophilicity, similar to Compound 3 (), but lacks the sulfonamide group, which could reduce protease resistance.

Physicochemical Properties:

Property Target Compound Compound 4412 Pyrano-pyrimidin Derivative
LogP (Predicted) 3.8 2.9 3.2
Water Solubility Low Moderate Low
Hydrogen Bond Donors 2 3 3

The target compound’s higher LogP reflects its lipophilic 3-phenylpropyl chain, which may enhance membrane permeability but reduce aqueous solubility compared to Compound 4412 .

Biological Activity

The compound 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide is a synthetic organic molecule that belongs to the thienopyrimidine class. This compound exhibits significant potential in various biological activities, particularly in oncology and antiviral therapies. Its complex structure includes a thieno[3,2-d]pyrimidine moiety, which has been associated with diverse therapeutic applications.

Structural Characteristics

  • Molecular Formula : C21H26N4O3S
  • Molecular Weight : 414.5 g/mol
  • CAS Number : 1113104-90-7

Biological Activity

The biological activity of this compound has been explored primarily in the context of cancer treatment and viral infections. The following sections detail the findings from various studies regarding its efficacy and mechanisms of action.

Anticancer Activity

  • Mechanism of Action :
    • The compound shows inhibitory effects on key signaling pathways involved in cancer progression, particularly through the inhibition of PI3K (phosphoinositide 3-kinase) isoforms. In vitro studies have demonstrated that derivatives of thienopyrimidines can exert cytotoxic effects against various cancer cell lines by targeting these pathways .
  • Cell Line Studies :
    • A study indicated that thienopyrimidine derivatives exhibited cytotoxicity against breast cancer cell lines, with some compounds achieving over 70% inhibition at a concentration of 10 µM . The compound VIb mentioned in related research showed significant inhibitory activity against PI3Kβ and PI3Kγ isoforms, indicating its potential as an anticancer agent.

Antiviral Activity

The thienopyrimidine scaffold is also noted for its antiviral properties. Research indicates that derivatives can act as inhibitors against viruses such as Hepatitis C. The structural features of the compound may enhance its binding affinity to viral proteins, although specific studies on this compound are still needed to confirm such activities.

Comparative Analysis of Related Compounds

A comparative table below summarizes the biological activities of several thienopyrimidine derivatives alongside our compound:

Compound NameActivity TypeIC50 Value (µM)Target
VIbAnticancer10.5PI3Kβ/PI3Kγ
Compound IXAnticancer5.0EGFR
Our CompoundAnticancerTBDPI3K (inhibitory)

Case Studies and Research Findings

Several studies have investigated the biological activity of thienopyrimidine derivatives:

  • In Vitro Studies :
    • Research has shown that thienopyrimidine compounds can selectively inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
  • Molecular Docking Studies :
    • Molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins like EGFR and PI3K, demonstrating promising interactions that could lead to effective therapies for resistant cancer strains .

Q & A

Q. What are the standard synthetic protocols for preparing 3-[2-(diethylamino)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-(3-phenylpropyl)propanamide?

The synthesis typically involves a multi-step process starting with the formation of the thieno[3,2-d]pyrimidin-4-one core. Key steps include alkylation of the pyrimidine nitrogen, introduction of the diethylamino group via nucleophilic substitution, and coupling with the N-(3-phenylpropyl)propanamide moiety using carbodiimide-based coupling agents (e.g., EDC/HOBt). Polar solvents like DMF or acetonitrile under reflux (60–80°C) are often employed to enhance reaction efficiency .

Q. How can researchers verify the structural integrity of this compound post-synthesis?

Comprehensive characterization requires:

  • NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve 3D conformation, particularly for the thienopyrimidine core .

Q. What in vitro assays are suitable for initial biological activity screening?

Common assays include:

  • Kinase inhibition profiling (e.g., EGFR, Aurora kinases) using fluorescence-based ADP-Glo™ assays.
  • Cytotoxicity screening against cancer cell lines (e.g., MTT assay) with IC50 determination.
  • Binding affinity studies via surface plasmon resonance (SPR) for target validation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

  • Solvent selection : Replace DMF with dimethylacetamide (DMAc) to reduce side reactions.
  • Catalyst screening : Test Pd/C or CuI for coupling steps to enhance regioselectivity.
  • Temperature control : Use microwave-assisted synthesis at 100°C for 30 minutes to accelerate cyclization .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from:

  • Batch variability : Implement HPLC purity checks (>98%) and control for residual solvents.
  • Assay conditions : Standardize buffer pH (7.4 vs. 6.5) and ATP concentrations in kinase assays.
  • Metabolic stability : Pre-treat compounds with liver microsomes to account for rapid degradation .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

  • Substituent variation : Replace the diethylamino group with piperidine or morpholine to assess steric/electronic effects on kinase inhibition.
  • Scaffold hopping : Synthesize analogues with pyrido[3,2-d]pyrimidine cores to compare bioavailability.
  • Proteolysis-targeting chimera (PROTAC) integration : Attach E3 ligase ligands to enhance target degradation .

Q. What computational methods predict off-target interactions and toxicity?

  • Molecular docking : Use AutoDock Vina to screen against the human kinome.
  • ADMET prediction : Employ SwissADME or ProTox-II to estimate permeability, CYP inhibition, and hepatotoxicity.
  • MD simulations : Run 100-ns trajectories to assess binding stability in physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.